REACTION_SMILES
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[C:23]([O:24][CH2:25][CH3:26])(=[O:27])[CH3:28].[CH3:19][O:20][CH2:21][Cl:22].[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH3:35][N:36]([CH3:37])[CH:38]=[O:39].[CH:13]([NH:14][CH2:15][CH3:16])([CH3:17])[CH3:18].[OH:1][c:2]1[cH:3][cH:4][c:5]2[cH:6][cH:7][c:8](=[O:12])[o:9][c:10]2[cH:11]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]2[cH:6][cH:7][c:8](=[O:12])[o:9][c:10]2[cH:11]1)[CH2:21][O:20][CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccc2ccc(O)cc2o1
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Name
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Type
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product
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Smiles
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COCOc1ccc2ccc(=O)oc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |